molecular formula C32H52N8O9 B12607075 L-Alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valyl-L-lysine CAS No. 651292-20-5

L-Alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valyl-L-lysine

Cat. No.: B12607075
CAS No.: 651292-20-5
M. Wt: 692.8 g/mol
InChI Key: WMGIXEMWECFPBU-GXEFBUODSA-N
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Description

L-Alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valyl-L-lysine is a synthetic heptapeptide with the sequence Ala-Ala-Thr-Gly-Phe-Val-Lys. Its molecular weight is approximately 710 g/mol (calculated based on amino acid residues and peptide bond formation)1. The peptide features a combination of hydrophobic (Ala, Phe, Val), polar (Thr), and charged (Lys) residues. Glycine, a flexible residue, may influence conformational stability.

Properties

CAS No.

651292-20-5

Molecular Formula

C32H52N8O9

Molecular Weight

692.8 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid

InChI

InChI=1S/C32H52N8O9/c1-17(2)25(31(47)38-22(32(48)49)13-9-10-14-33)39-29(45)23(15-21-11-7-6-8-12-21)37-24(42)16-35-30(46)26(20(5)41)40-28(44)19(4)36-27(43)18(3)34/h6-8,11-12,17-20,22-23,25-26,41H,9-10,13-16,33-34H2,1-5H3,(H,35,46)(H,36,43)(H,37,42)(H,38,47)(H,39,45)(H,40,44)(H,48,49)/t18-,19-,20+,22-,23-,25-,26-/m0/s1

InChI Key

WMGIXEMWECFPBU-GXEFBUODSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated and coupled to the growing peptide chain using reagents like carbodiimides or uronium salts.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines automate the coupling and deprotection steps, ensuring high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acids like threonine or phenylalanine.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acids in the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HATU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of threonine can lead to the formation of hydroxythreonine.

Scientific Research Applications

L-Alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valyl-L-lysine has various applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular processes and interactions with proteins.

    Medicine: Explored for potential therapeutic uses, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valyl-L-lysine depends on its interaction with specific molecular targets. These interactions can involve binding to receptors, enzymes, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or modulation of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-Alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valyl-L-lysine with structurally related peptides identified in the evidence:

Compound Name Sequence Molecular Weight (g/mol) Key Residues Potential Applications Reference
This compound (Target) Ala-Ala-Thr-Gly-Phe-Val-Lys ~710 Phe (aromatic), Lys (charged) Hypothetical: Drug delivery, enzyme modulation
L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine Val-Gly-Gly-Ala-Val-Val-Thr 601.7 Val (hydrophobic), Thr (polar) Research use (Parchem Chemicals)
L-Alanine,L-valyl-L-seryl-L-lysylglycyl-L-tryptophyl-L-arginyl... (CAS 653602-59-6) Complex 14-mer peptide 1645.94 Trp (aromatic), Arg (charged) Not specified (limited data)
L-asparaginyl-L-arginyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-phenylalanine Asn-Arg-Val-Tyr-Val-His-Pro-Phe Not provided His (charged), Tyr (aromatic) Pharmaceutical research (hypothetical)

Key Observations:

Structural Diversity: The target peptide contains Phe and Lys, distinguishing it from ’s compound (Val-Gly-Gly-Ala-Val-Val-Thr), which is enriched in hydrophobic Val and flexible Gly residues.

Physicochemical Properties :

  • The target’s Lys residue confers a positive charge, enhancing solubility in aqueous environments. In contrast, ’s peptide lacks charged residues (except Thr), likely reducing solubility.
  • CAS 653602-59-6 includes Arg (positively charged) and Trp (aromatic), which may improve membrane penetration or target specificity.

Functional Implications: Peptides with aromatic residues (Phe, Trp, Tyr) are often leveraged for hydrophobic interactions, such as binding to protein pockets.

Research Findings and Limitations

  • ’s compound is commercially available (Parchem Chemicals), suggesting its utility in laboratory settings, though biological data are absent.
  • CAS 653602-59-6 () has a high molecular weight (1645.94 g/mol), which may limit bioavailability but enhance target affinity.
  • Gaps in Data : Several compounds (e.g., ’s CAS 652969-16-9) lack published specifications, highlighting the need for further research.

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